1-(2-Chloro-4-fluorophenyl)thiourea
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Overview
Description
1-(2-Chloro-4-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea group attached to a 2-chloro-4-fluorophenyl ring, making it a unique and valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)thiourea typically involves the reaction of 2-chloro-4-fluoroaniline with thiocyanate compounds under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial properties. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its anticancer and antioxidant activities.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: Similar structure but with a nitro group, which may enhance its biological activity.
N,N’-bis(4-chlorophenyl)thiourea: Contains two chlorophenyl groups, which may result in different chemical and biological properties.
4,4’-diisoamyloxydiphenylthiourea: Known for its anti-tuberculosis activity, highlighting the diverse applications of thiourea derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6ClFN2S |
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Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
KPCYYLJQEQWDJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=S)N |
Origin of Product |
United States |
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